3',4'-Difluoro-2,5-dimethoxy-[1,1'-biphenyl]-4-carbaldehyde
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Overview
Description
3’,4’-Difluoro-2,5-dimethoxy-[1,1’-biphenyl]-4-carbaldehyde is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of two fluorine atoms and two methoxy groups attached to the biphenyl structure, along with an aldehyde functional group. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’,4’-Difluoro-2,5-dimethoxy-[1,1’-biphenyl]-4-carbaldehyde typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between aryl halides and boronic acids. The general procedure involves the reaction of 3’,4’-difluoro-2,5-dimethoxy-[1,1’-biphenyl] with a suitable aldehyde precursor in the presence of a palladium catalyst and a base . The reaction is carried out under mild conditions, typically at room temperature or slightly elevated temperatures, and in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The reaction conditions are optimized to minimize by-products and waste, making the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3’,4’-Difluoro-2,5-dimethoxy-[1,1’-biphenyl]-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: 3’,4’-Difluoro-2,5-dimethoxy-[1,1’-biphenyl]-4-carboxylic acid.
Reduction: 3’,4’-Difluoro-2,5-dimethoxy-[1,1’-biphenyl]-4-methanol.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
3’,4’-Difluoro-2,5-dimethoxy-[1,1’-biphenyl]-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of advanced materials, such as liquid crystals and organic semiconductors.
Mechanism of Action
The mechanism of action of 3’,4’-Difluoro-2,5-dimethoxy-[1,1’-biphenyl]-4-carbaldehyde involves its interaction with specific molecular targets. The presence of fluorine atoms and methoxy groups can influence the electronic distribution within the molecule, affecting its reactivity and binding affinity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially modulating their function .
Comparison with Similar Compounds
Similar Compounds
- 2’,4’-Difluoro-2,3-dimethoxy-[1,1’-biphenyl]
- 3,4-Difluoro-3’,4’-dimethoxy-[1,1’-biphenyl]
- 3,4-Difluoro-3’,4’-dimethoxy-[1,1’-biphenyl]-4-methanol
Uniqueness
3’,4’-Difluoro-2,5-dimethoxy-[1,1’-biphenyl]-4-carbaldehyde is unique due to the specific positioning of the fluorine atoms and methoxy groups, which can significantly influence its chemical reactivity and physical properties. This compound’s unique structure makes it a valuable intermediate in the synthesis of various advanced materials and pharmaceuticals .
Properties
Molecular Formula |
C15H12F2O3 |
---|---|
Molecular Weight |
278.25 g/mol |
IUPAC Name |
4-(3,4-difluorophenyl)-2,5-dimethoxybenzaldehyde |
InChI |
InChI=1S/C15H12F2O3/c1-19-14-7-11(15(20-2)6-10(14)8-18)9-3-4-12(16)13(17)5-9/h3-8H,1-2H3 |
InChI Key |
AQYVHVFEVCJENI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1C=O)OC)C2=CC(=C(C=C2)F)F |
Origin of Product |
United States |
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